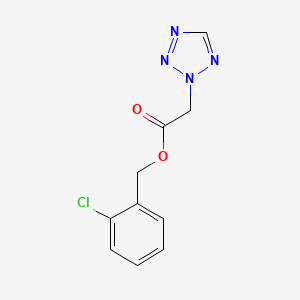![molecular formula C18H21N5O2S B5502318 2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)
2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals with complex molecular structures and a variety of applications in chemistry and pharmacology. While specifics on this exact compound are limited, research on similar compounds can provide insights into its properties and synthesis.
Synthesis Analysis
- The synthesis of related compounds often involves nucleophilic substitution reactions and other complex organic synthesis techniques. For instance, derivatives of pyrido[1,2-a]pyrimidin-4-one, including those with piperazin-1-yl substituents, are synthesized through substitution reactions with sulfonyl chlorides (Mallesha et al., 2012).
- Synthesis may also involve reactions with bromoacetylenes and thioureas, as seen in the creation of thiazolo[3,2-a]pyrimidine derivatives (Elokhina et al., 1996).
Molecular Structure Analysis
- The crystal and molecular structures of similar compounds are often determined using X-ray crystallography. This technique has revealed, for example, that certain isothiazolopyridine derivatives exist in specific tautomeric forms in the crystalline state (Karczmarzyk & Malinka, 2004).
Scientific Research Applications
Antiproliferative Activity in Cancer Research
2,3-Dimethyl-6-{[3-(1-Methyl-1H-Imidazol-2-yl)-1-Piperidinyl]carbonyl}-5H-[1,3]Thiazolo[3,2-a]Pyrimidin-5-one and its derivatives have shown promising results in cancer research. A study by Mallesha et al. (2012) focused on synthesizing derivatives of a similar compound, demonstrating significant antiproliferative effects against various human cancer cell lines. This suggests potential for these compounds in developing new anticancer therapies (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Role in Synthesis of Heterocyclic Compounds
The compound and its related structures play a crucial role in the synthesis of various heterocyclic compounds. Studies have detailed the synthesis of new pyridazin-6-ones, pyridazin-6-imines, and other related compounds, indicating the versatility of this chemical structure in creating diverse molecules with potential pharmaceutical applications (Sayed, Khalil, Ahmed, & Raslan, 2002).
Aerobic Iron(III)-Catalyzed Direct Formylation
In a study by Shijian, Chen, and Liu (2016), an aerobic iron(III)-catalyzed C3-formylation reaction of imidazo[1,2-a]pyridine was developed, where a compound similar to the one was used. This demonstrates its use in novel chemical synthesis processes, particularly in creating structurally diverse derivatives in moderate to good yields (Xiang Shijian, Huoji Chen, & Qiang Liu, 2016).
Metal-Free Synthesis Approaches
Compounds like 2,3-Dimethyl-6-{[3-(1-Methyl-1H-Imidazol-2-yl)-1-Piperidinyl]carbonyl}-5H-[1,3]Thiazolo[3,2-a]Pyrimidin-5-one have been studied in metal-free synthesis approaches. Patel et al. (2016) reported a metal-free synthesis method that is both novel and economical. Such research highlights the compound's role in facilitating greener and more sustainable chemical synthesis processes (Om P. S. Patel, Anand, Maurya, & Yadav, 2016).
Antioxidant Activity Evaluation
Another significant application lies in evaluating antioxidant activity. Chaban et al. (2013) explored the antioxidant properties of novel derivatives, indicating the potential of these compounds in developing new antioxidant agents (T. Chaban, Ogurtsov, I. Chaban, Klenina, & Komarytsia, 2013).
Synthesis of Pyrimidine Linked Heterocyclics
Deohate and Palaspagar (2020) worked on synthesizing pyrimidine-linked heterocyclic compounds, demonstrating the compound's role in creating molecules with potential insecticidal and antibacterial properties (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Crystal and Molecular Structure Studies
The compound's derivatives have also been studied for their crystal and molecular structures, providing valuable insights for the development of new pharmaceuticals (Karczmarzyk & Malinka, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,3-dimethyl-6-[3-(1-methylimidazol-2-yl)piperidine-1-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-11-12(2)26-18-20-9-14(17(25)23(11)18)16(24)22-7-4-5-13(10-22)15-19-6-8-21(15)3/h6,8-9,13H,4-5,7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDWFRVQVPJYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)N3CCCC(C3)C4=NC=CN4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)

![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)



![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)
![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)
![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)